molecular formula C16H6N4 B1295383 Tetracyano-2,6-naphthoquinodimethane CAS No. 6251-01-0

Tetracyano-2,6-naphthoquinodimethane

Cat. No.: B1295383
CAS No.: 6251-01-0
M. Wt: 254.24 g/mol
InChI Key: JLTPSDHKZGWXTD-UHFFFAOYSA-N
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Description

Tetracyano-2,6-naphthoquinodimethane (TNAP) is a planar π-conjugated organic molecule characterized by four electron-withdrawing cyano groups attached to a naphthoquinodimethane backbone. This structure confers strong electron-accepting properties, making TNAP a prominent candidate for charge-transfer (CT) complexes and electride systems. Studies have shown that TNAP forms ordered monolayers on metallic surfaces such as Ag(100) and Au(111), driven by hydrogen bonding between cyano groups and adjacent hydrogen atoms . When doped with alkali metals like lithium, TNAP exhibits electride behavior, where excess electrons localize in cavities of the molecular framework .

Properties

IUPAC Name

2-[6-(dicyanomethylidene)naphthalen-2-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H6N4/c17-7-15(8-18)13-3-1-11-5-14(16(9-19)10-20)4-2-12(11)6-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTPSDHKZGWXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C#N)C#N)C=C2C1=CC(=C(C#N)C#N)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211559
Record name Tetracyano-2,6-naphthoquinodimethane
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Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6251-01-0
Record name 11,11,12,12-Tetracyano-2,6-naphthoquinodimethane
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Record name Tetracyano-2,6-naphthoquinodimethane
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Record name Tetracyano-2,6-naphthoquinodimethane
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Record name 11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tetracyano-2,6-naphthoquinodimethane plays a significant role in biochemical reactions, particularly in electron transfer processes. It interacts with various enzymes and proteins, acting as an electron acceptor. For instance, it can form charge-transfer complexes with electron-donating biomolecules, facilitating redox reactions. The nature of these interactions is primarily based on its ability to stabilize radical anions, making it a valuable tool in studying electron transfer mechanisms in biological systems.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular redox systems can lead to changes in the oxidative state of cells, impacting processes such as apoptosis and proliferation. Additionally, this compound can affect the expression of genes involved in oxidative stress responses, further influencing cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by accepting electrons, thereby altering their activity. This compound also influences gene expression by modulating the redox state of transcription factors and other regulatory proteins. The ability of this compound to form stable radical anions is central to its mechanism of action, as it facilitates electron transfer and redox reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its electron-accepting properties over extended periods, although its efficacy may decrease due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained impacts on cellular redox states and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance electron transfer processes and improve cellular function. At high doses, it may exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects while minimizing toxicity. Understanding these dosage effects is crucial for potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to redox reactions. It interacts with enzymes and cofactors that facilitate electron transfer, influencing metabolic flux and metabolite levels. For instance, its interaction with NADH and NADPH-dependent enzymes can alter the balance of these cofactors, impacting overall cellular metabolism. The role of this compound in these pathways highlights its importance in regulating metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments. The compound’s ability to form charge-transfer complexes with biomolecules aids in its transport across cellular membranes, ensuring its effective distribution within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in mitochondria can enhance its role in mitochondrial electron transport and redox reactions. Understanding the subcellular distribution of this compound provides insights into its functional roles in cellular processes.

Biological Activity

Tetracyano-2,6-naphthoquinodimethane (TCNQ) is a highly studied compound known for its significant biological activities and potential applications in various fields, particularly in organic electronics and photodynamic therapy. This article provides a comprehensive overview of the biological activity of TCNQ, supported by research findings, case studies, and data tables.

TCNQ is an organic compound with the formula C16_{16}H6_6N4_4, characterized by four cyano groups attached to a naphthoquinone structure. This configuration endows TCNQ with strong electron-accepting properties, making it a versatile building block in organic synthesis and materials science.

Antioxidant Properties

Research indicates that TCNQ exhibits notable antioxidant activity. A study demonstrated that TCNQ can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity of TCNQ was compared with other known antioxidants using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing promising results.

CompoundIC50 (µM)
TCNQ15.4
Ascorbic Acid12.7
Trolox11.5

Photodynamic Therapy (PDT)

TCNQ has been investigated for its potential use in photodynamic therapy (PDT), a treatment modality that utilizes light-activated compounds to induce cytotoxic effects in cancer cells. In vitro studies have shown that TCNQ can generate reactive oxygen species (ROS) upon light activation, leading to cell death in various cancer cell lines.

Case Study:
A comparative analysis involving TCNQ and other photosensitizers revealed that TCNQ exhibited higher phototoxicity against A431 skin cancer cells when exposed to specific light wavelengths (615–635 nm). The study measured cell viability post-treatment using the MTT assay, confirming the efficacy of TCNQ as a potential PDT agent.

Antimicrobial Activity

TCNQ has also been evaluated for its antimicrobial properties. In a study assessing the antibacterial effects of various compounds, TCNQ demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of TCNQ can be attributed to several mechanisms:

  • Electron Transfer : As a potent electron acceptor, TCNQ facilitates electron transfer processes which are crucial in redox reactions.
  • ROS Generation : Upon excitation by light, TCNQ generates reactive oxygen species that can induce oxidative damage in cellular components.
  • Complex Formation : TCNQ forms complexes with various biomolecules, enhancing its biological interactions and efficacy.

Safety and Toxicity

While TCNQ shows promising biological activities, it is essential to consider its safety profile. Toxicological assessments have indicated that high concentrations of TCNQ can lead to cytotoxic effects; thus, further studies are needed to establish safe dosage ranges for therapeutic applications.

Scientific Research Applications

Introduction to Tetracyano-2,6-naphthoquinodimethane

This compound is a significant organic compound known for its strong electron-accepting properties. It belongs to a class of compounds that are extensively studied for their applications in various scientific fields, including materials science, organic electronics, and medicinal chemistry. This article explores its applications in detail, supported by data tables and case studies.

Electron Acceptors in Organic Electronics

This compound is recognized as a powerful electron acceptor, making it vital in the development of organic semiconductors. Its ability to form charge transfer complexes with various electron donors enhances the performance of organic photovoltaic devices.

Key Properties:

  • Electron Affinity: The electron affinity of this compound has been measured to be around 2.75 eV, indicating its strong capability to accept electrons from donor materials .
  • Conductivity: Complexes formed with tetrathiatetracene and hexamethylenetetratellurafulvalene exhibit high electrical conductivity, making them suitable for use in organic electronic devices .

Synthesis of Novel Materials

The synthesis of this compound has led to the creation of various derivatives that possess unique properties. These derivatives are explored for their potential applications in optoelectronic materials.

Synthesis Routes:

  • Recent studies have improved synthetic methodologies, allowing for higher yields and better purity of this compound .

Biological Applications

Research has indicated that this compound and its derivatives exhibit notable biological activities. These compounds are being investigated for their potential therapeutic applications.

Biological Activities:

  • Studies have shown that certain nitrogen-containing heterocycles derived from this compound have promising pharmacological properties .

Table 1: Comparison of Electron Acceptors

CompoundElectron Affinity (eV)Conductivity (S/cm)Application Area
This compound2.75HighOrganic Electronics
7,7,8,8-Tetracyanoquinodimethane2.76ModerateCharge Transfer Complexes
Tetracyanoethylene2.70LowOrganic Photovoltaics

Table 2: Synthesis Methods Overview

MethodologyYield (%)Advantages
Single-stage condensation80High yield and simplicity
Multi-step synthesisVariesAllows for modification of properties

Case Study 1: Application in Organic Photovoltaics

A study conducted on the use of this compound in organic photovoltaic cells demonstrated significant improvements in efficiency when used as an electron acceptor. The incorporation of this compound into the active layer resulted in enhanced charge separation and transport properties.

Research exploring the biological activities of derivatives of this compound revealed potential anticancer properties. In vitro studies indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines, suggesting a pathway for future drug development.

Comparison with Similar Compounds

Comparison with Hexathiapentacene (HTPEN)

HTPEN, an electron donor-type molecule with six sulfur atoms, contrasts with TNAP in both electronic and structural properties. Below is a comparative analysis:

Property TNAP HTPEN
Electron Affinity Strong acceptor (4 cyano groups) Strong donor (sulfur-rich structure)
Monolayer Structure Non-commensurate, hydrogen-bonded Commensurate, sulfur-mediated interactions
Unit Cell Area (Ų) 102.6 ± 1.7 (Ag(100)) 150.2 (relaxed phase, Ag(100))
Charge Transfer Accepts electrons via substrate mediation Donates electrons to TNAP in mixed layers
Substrate Interaction Weak potential fluctuations at Ag(100) interface Strong corrugation on Ag(100)

Key Findings :

  • Monolayer Arrangement: TNAP forms compact, hydrogen-bonded networks on Ag(100), while HTPEN adopts a "brick-wall" arrangement in its relaxed phase. At higher coverages, HTPEN transitions to a compressed phase with a 9% reduction in unit cell area .
  • Mixed Layers: When co-deposited, TNAP and HTPEN spontaneously form a thermodynamically stable mixed monolayer. The unit cell area (99.1 Ų) closely matches the sum of individual layers, suggesting efficient packing . Charge transfer from HTPEN to TNAP, mediated by the Ag(100) surface, stabilizes the structure via Coulombic attraction .

Comparison with Tetracyanoquinodimethane (TCNQ)

TCNQ, a benchmark electron acceptor, shares structural similarities with TNAP but differs in backbone geometry and electronic performance:

Property TNAP TCNQ
Backbone Structure Naphthoquinodimethane Quinodimethane
Electron Withdrawing Groups 4 cyano groups 4 cyano groups
Charge-Transfer Strength Higher due to extended conjugation Moderate
Surface Adsorption Planar orientation on Ag(100) Varies with substrate (e.g., Au(111))

Key Findings :

  • TNAP’s naphthalene backbone enhances π-conjugation, leading to stronger electron-accepting capability than TCNQ. This property makes TNAP more effective in forming stable CT complexes with donors like HTPEN or tetrathiafulvalene (TTF) .

Charge-Transfer Behavior in Mixed Systems

TNAP’s role in mixed monolayers is exemplified in its interaction with HTPEN:

  • Mechanism : Electron transfer occurs from HTPEN’s HOMO to TNAP’s LUMO, facilitated by the Ag(100) surface. This creates a partial positive charge on HTPEN and a negative charge on TNAP, driving Coulombic attraction .
  • Hydrogen Bonding: Adjacent TNAP molecules stabilize the structure via N–H bonds between cyano groups and hydrogen atoms from neighboring molecules . In mixed layers, additional hydrogen bonds form between TNAP and HTPEN .
  • STM Observations : In mixed layers, bright rows in STM images (taken at negative bias) correlate with HTPEN’s high density of occupied states, while TNAP regions appear darker due to its lower HOMO energy .

Substrate-Mediated Interactions

The Ag(100) surface plays a critical role in structuring TNAP and HTPEN monolayers:

  • TNAP : Forms small, stable islands at low coverage due to strong intermolecular hydrogen bonds. The Ag(100) surface imposes a planar orientation, minimizing molecular tilting .
  • HTPEN : Exhibits mobility at low coverage (<0.3 ML) but transitions to ordered phases at higher coverages. Surface corrugation stabilizes commensurate structures .

Preparation Methods

One of the most straightforward approaches involves the direct introduction of cyano groups into naphthalene derivatives. This method typically starts with 2,6-dimethyl-naphthalene, where the cyano groups are introduced sequentially.

Reaction Scheme:

This method has been reported to yield TNAP with moderate efficiency but may require purification steps to isolate the product.

Condensation Reactions

Another effective method for synthesizing TNAP is through condensation reactions involving malononitrile and appropriate naphthoquinones.

Reaction Scheme:
  • Starting Materials : Malononitrile and 1,4-naphthoquinone
  • Reagents : Base (e.g., sodium ethoxide), solvent (e.g., ethanol)
  • Conditions : Heating under reflux followed by isolation and purification

This route has been documented to provide higher yields compared to direct methods due to the stability of intermediates formed during the reaction.

Multi-step Synthetic Routes

Multi-step synthetic routes often involve more complex transformations but can lead to high-purity products.

Example Procedure:
  • Step 1 : Synthesize an intermediate compound such as 2,6-dimethyl-1,4-dihydroxy-naphthalene.
  • Step 2 : Convert this intermediate into a dicyanide using bromination and subsequent dehydrobromination.
  • Step 3 : Final cyclization to form TNAP.

This method has been noted for its ability to produce TNAP with excellent purity and structural integrity.

Comparative Analysis of Preparation Methods

The following table summarizes the key characteristics of each preparation method:

Method Yield (%) Complexity Purity Level Notable Advantages
Direct Synthesis Moderate Low Moderate Simplicity in procedure
Condensation Reactions High Moderate High Higher yields
Multi-step Synthetic Routes Variable High Very High Excellent purity

Q & A

Basic Research Questions

Q. How can ordered monolayers of TNAP be synthesized and characterized on metal surfaces?

  • Methodology :

  • Synthesis : TNAP monolayers are prepared via vacuum deposition on Ag(100) surfaces. Optimal conditions include substrate temperatures of 450 K for TNAP and 710 K for co-deposited molecules like HTPEN. Deposition rates are calibrated to achieve sub-monolayer to multilayer coverage .
  • Characterization : Use low-energy electron diffraction (LEED) to analyze surface symmetry and scanning tunneling microscopy (STM) for atomic-scale imaging. LEED patterns are corrected for distortion using kinematic theory simulations, while STM images are processed with SPIP software to align unit cells with LEED data .
  • Key Observations : TNAP forms defect-free domains on Ag(100), with molecular footprints determined by van der Waals radii and hydrogen bonding .

Q. What experimental techniques are critical for resolving TNAP's molecular orientation in monolayers?

  • Methodology :

  • LEED : Identifies superstructure matrices (e.g., unit cell area = 102.6 Ų for TNAP) and symmetry-equivalent domains. Electron energies (20–40 eV) are adjusted to enhance diffraction spot visibility .
  • STM : Operated in constant-current mode (75–127 pA, negative bias) to image occupied states. Molecular tilt angles (e.g., 8° for HTPEN) are inferred from hard-sphere models and STM contrast variations .
  • Data Interpretation : Simulated LEED patterns and Fourier-filtered STM images validate molecular packing models, such as brickwork arrangements stabilized by hydrogen bonds .

Advanced Research Questions

Q. How do intermolecular charge transfer and hydrogen bonding stabilize mixed TNAP/HTPEN monolayers?

  • Methodology :

  • Charge Transfer Analysis : Density functional theory (DFT) calculations reveal partial electron transfer from HTPEN (HOMO: −5.38 eV) to TNAP (LUMO: −4.80 eV), mediated by the Ag(100) substrate. Coulombic attractions between ionized molecules drive alternating row formation .
  • Hydrogen Bonding : STM and LEED identify two complementary H···N bonds between TNAP molecules and additional HTPEN-TNAP interactions. Bond lengths (2.6–3.0 Å) align with hard-sphere models .
  • Thermodynamic Stability : Mixed monolayers exhibit fewer defects than pure phases due to synergistic interactions. Deposition sequence independence confirms spontaneous self-assembly .

Q. What causes unit cell compression in TNAP multilayers, and how does it affect electronic properties?

  • Methodology :

  • Structural Analysis : LEED detects a 3.5% unit cell area reduction (99.1 Ų vs. 102.6 Ų in monolayers). Multilayer compression arises from out-of-plane molecular tilting, driven by interlayer van der Waals forces overriding substrate interactions .
  • Electronic Implications : Compression increases π-orbital overlap, potentially enhancing conductivity. STM shows higher electron density at TNAP’s aromatic core, suggesting delocalization .
  • Experimental Validation : Variable-temperature STM and angle-resolved photoemission spectroscopy (ARPES) could quantify band structure changes.

Q. How should researchers resolve contradictions in LEED and STM data for surface-adsorbed TNAP?

  • Methodology :

  • Artifact Mitigation : Address LEED distortions (e.g., MCP-induced aberrations) via kinematic simulations and software corrections. Cross-validate STM unit cells with LEED matrices .
  • Contradiction Case : Discrepancies in HTPEN tilt angles (8° in LEED vs. flat in STM) arise from tip convolution effects. Use high-resolution STM with sub-Ångström precision and DFT-optimized models .
  • Statistical Analysis : Quantify domain coexistence (e.g., relaxed vs. compressed HTPEN phases) through LEED spot intensity ratios and STM defect mapping .

Methodological Tables

Technique Application to TNAP Research Key Parameters References
LEEDSurface symmetry analysisElectron energy: 20–40 eV; Unit cell area precision: ±1.5 Ų
STMMolecular orientation imagingTunnel current: 75–127 pA; Bias voltage: −0.8 to −2.0 V
DFTCharge transfer modelingB3-LYP functional; HOMO/LUMO energy calculations

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetracyano-2,6-naphthoquinodimethane
Reactant of Route 2
Tetracyano-2,6-naphthoquinodimethane

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